2-nitro-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide
Description
2-Nitro-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide is a benzamide derivative featuring a nitro group at the 2-position of the benzene ring and a tetrazole ring attached via an amide linkage. The tetrazole moiety (a five-membered aromatic ring with four nitrogen atoms) is notable for its high acidity (pKa ~4.9) and metabolic stability, making it a common bioisostere for carboxylic acids in medicinal chemistry. This compound is primarily utilized as an intermediate in synthesizing heterocyclic pharmaceuticals, such as benzodiazepine derivatives .
Properties
IUPAC Name |
2-nitro-N-(2H-tetrazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N6O3/c15-7(9-8-10-12-13-11-8)5-3-1-2-4-6(5)14(16)17/h1-4H,(H2,9,10,11,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKKGCYAILVAHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NNN=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-nitrobenzoyl chloride with sodium azide under controlled conditions to form the tetrazole ring . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the tetrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in an aprotic solvent like DMF.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of 2-amino-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. The presence of the nitro group in 2-nitro-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide enhances its interaction with microbial targets. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .
Anticancer Properties
Recent studies have highlighted the potential of tetrazole-containing compounds in cancer therapy. The ability of this compound to induce apoptosis in cancer cells has been documented. This compound may act by disrupting cellular signaling pathways crucial for tumor growth and survival .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. Research indicates that it can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Materials Science
Polymer Chemistry
In materials science, this compound has been explored as a building block for synthesizing novel polymers. Its ability to participate in various chemical reactions allows for the creation of polymers with tailored properties for specific applications such as coatings and adhesives .
Energetic Materials
The compound's energetic properties have been investigated for use in explosives and propellants. Its high nitrogen content contributes to its potential as a green energetic material. Studies suggest that it can be formulated into composite propellants that offer higher performance compared to traditional materials like TNT .
Case Studies
Mechanism of Action
The mechanism of action of 2-nitro-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group and tetrazole ring play crucial roles in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its desired effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Benzamide Substituents
Compound 2g (9-Chloro-2-(prop-1-en-2-yl)-4-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one)
- Structure : Derived from 3-chloro-N-(3-methylbut-2-en-1-yl)-2-nitro-N-(thiophen-2-ylmethyl)-benzamide.
- Key Features : Incorporates a chloro substituent at the 3-position and a thiophene-methyl group on the tetrazole.
- Synthesis : 59% yield via copper-catalyzed reactions; forms a yellow oil with distinct NMR profiles .
- Comparison : The chloro group enhances electrophilicity, while the thiophene improves lipophilicity. This contrasts with the parent compound’s unsubstituted benzamide, which lacks such electronic and steric modifications.
4-Butoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
- Structure : Benzamide with a 4-butoxy group and a fluorophenyl-substituted tetrazole.
Analogues with Modified Tetrazole Substituents
N-[(1S)-2-Methoxy-1-methylethyl]-2-(1H-tetrazol-5-yl)benzamide
- Structure : Tetrazole is unsubstituted, but the benzamide bears a chiral methoxypropan-2-yl group.
- Key Features : Stereochemistry at the methoxypropan-2-yl group may influence binding to chiral targets.
- Comparison : The lack of a nitro group simplifies the electronic profile but reduces electrophilicity at the benzene ring .
Bis[(diaminomethylidene)azanium] 5-(1-oxido-1H-1,2,3,4-tetrazol-5-yl)-1H-1,2,3,4-tetrazol-1-olate
- Structure : A tetrazole-based salt with guanidinium counterions and oxide modifications.
- Key Features : Forms a 3D hydrogen-bonded network via N–H⋯O/N interactions, enhancing crystallinity.
- Comparison : Unlike the target compound, this derivative exists as a zwitterionic salt, favoring solid-state stability over solubility .
Analogues with Heterocycle Replacement (Tetrazole vs. Triazole)
3-Fluoro-N-(5-methylsulfanyl-4H-[1,2,4]triazol-3-yl)-benzamide
- Structure : Triazole replaces tetrazole, with a methylsulfanyl group at the 5-position.
- Key Features : The triazole ring (three nitrogen atoms) is less acidic (pKa ~9.5) than tetrazole, altering pH-dependent behavior.
Key Research Findings
- Synthetic Yields : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) exhibit moderate to high yields (59–68%) in copper-catalyzed reactions, suggesting favorable reactivity .
- Physicochemical Properties : Tetrazole derivatives generally display higher crystallinity when hydrogen-bonding motifs are present (e.g., zwitterionic salts ), whereas alkyl/aryl substitutions favor oily or amorphous states .
Biological Activity
2-Nitro-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C₇H₈N₄O₂. Its structure features a nitro group and a tetrazole ring, which are known to influence its biological properties significantly.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Nitro-containing compounds often exhibit antimicrobial properties through the generation of reactive intermediates that damage microbial DNA. This mechanism is similar to that observed in other nitro derivatives like metronidazole .
- Antitumor Activity : The presence of the tetrazole ring is crucial for cytotoxic effects against various cancer cell lines. Studies indicate that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells .
- Anti-inflammatory Effects : Research suggests that derivatives of nitro-benzamides may inhibit pro-inflammatory cytokines such as TNF-α and IL-1β, indicating potential use in treating inflammatory diseases .
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antitumor | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Inhibits TNF-α and IL-1β production |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound showed significant activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Cytotoxicity Against Cancer Cells : In vitro assays revealed that the compound exhibited IC₅₀ values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity. The structure-activity relationship (SAR) analysis highlighted the importance of the nitro group for enhancing biological activity .
- Inflammatory Response Modulation : In a model of acute inflammation, treatment with the compound resulted in reduced levels of inflammatory markers, suggesting its potential utility in managing inflammatory conditions.
Q & A
Q. What synthetic routes are commonly employed for preparing 2-nitro-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide?
The compound can be synthesized via copper-catalyzed one-pot reactions or stepwise functionalization. For example, nitrobenzamide precursors (e.g., N-(3-methylbut-2-en-1-yl)-2-nitro-N-substituted benzamides) undergo cyclization to form tetrazole-containing heterocycles. Key steps include bromination of intermediates (e.g., using Br₂ in dioxane at 60°C) and Knorr condensation with thioureas to stabilize the tetrazole moiety. Workup often involves quenching with NaHSO₃ and extraction with EtOAc, yielding products in 45–92% efficiency .
Q. What spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying substituent positions and tetrazole ring integration. For crystallographic validation, single-crystal X-ray diffraction (SCXRD) using Bruker SMART APEX diffractometers (Mo-Kα radiation, λ = 0.71073 Å) is recommended. Refinement with SHELXL software (R[F² > 2σ(F²)] < 0.04) ensures accurate structural determination .
Q. How is the stability of the tetrazole ring addressed during synthesis?
The tetrazole ring is sensitive to oxidative and thermal degradation. Stabilization methods include using inert atmospheres (N₂/Ar), low-temperature reaction conditions, and buffering agents like NaHSO₃ during workup. Saponification of ester groups (e.g., with aqueous KOH/THF) can also preserve tetrazole integrity .
Q. What are common impurities encountered in synthesis, and how are they characterized?
Side products include unreacted nitrobenzamide precursors or over-brominated derivatives. High-Performance Liquid Chromatography (HPLC) with UV detection and mass spectrometry (LC-MS) are used for impurity profiling. Crystallization from methanol or THF often isolates the target compound with >95% purity .
Q. How is the electronic impact of the nitro group assessed in the benzamide framework?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-withdrawing effects of the nitro group on the tetrazole ring’s acidity and reactivity. Experimentally, Hammett substituent constants (σ) correlate with observed reaction rates in electrophilic substitutions .
Advanced Research Questions
Q. How can conflicting crystallographic data be resolved when analyzing polymorphic forms?
Polymorphism in benzamide derivatives arises from cooling-rate-dependent crystallization. For example, rapid cooling may yield orthorhombic Form II, while slower cooling produces rhombic crystals. SCXRD with SHELXL refinement and differential scanning calorimetry (DSC) can distinguish polymorphs. Hydrogen-bonding networks (N–H⋯O/N interactions) stabilize specific forms .
Q. What strategies optimize reaction yields when competing side reactions occur?
Competing bromination or oxidation side reactions are mitigated by adjusting stoichiometry (e.g., limiting Br₂ to 1.1 equivalents) and using radical inhibitors like BHT (butylated hydroxytoluene). Kinetic studies via in-situ IR spectroscopy help identify optimal temperature windows (e.g., 60–80°C for bromination) .
Q. How are computational methods used to predict regioselective functionalization of the tetrazole ring?
Molecular docking (e.g., AutoDock Vina) and Frontier Molecular Orbital (FMO) analysis predict reactive sites. For example, the C5 position of the tetrazole ring exhibits higher electrophilicity in nitro-substituted benzamides, favoring nucleophilic attacks .
Q. How do hydrogen-bonding networks influence the compound’s supramolecular assembly?
In crystal lattices, N–H⋯O and N–H⋯N hydrogen bonds form 8-membered rings, creating 3D networks. Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., 30% from H⋯O bonds). Solvent polarity (methanol vs. THF) also modulates packing efficiency .
Q. What methodologies address discrepancies in bioactivity data across pharmacological studies?
Standardized assays (e.g., enzyme inhibition IC₅₀ measurements) with positive controls (e.g., valsartan derivatives) reduce variability. Structural analogs with fluorinated benzamide groups (e.g., 3-fluoro-N-...benzamide) are used to validate structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
